N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
Description
N-[(2Z)-4-Chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a benzothiazole-derived compound featuring a chloro substituent at position 4, a propargyl group at position 3, and a 3,5-dimethoxybenzamide moiety. The synthesis of such compounds typically involves coupling reactions between acyl chlorides and heterocyclic amines, as seen in related methodologies . Structural determination via X-ray crystallography, facilitated by programs like SHELXL , is essential for confirming stereochemical details.
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-4-8-22-17-15(20)6-5-7-16(17)26-19(22)21-18(23)12-9-13(24-2)11-14(10-12)25-3/h1,5-7,9-11H,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBFODXDSOCFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole derivative with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the prop-2-yn-1-yl group, leading to various reduced forms of the compound.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structural features, which include:
- Molecular Formula: C19H18ClN3O3S
- Molecular Weight: 397.88 g/mol
- IUPAC Name: N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
The presence of a benzothiazole moiety contributes to its biological activity, making it a candidate for various therapeutic applications.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit promising antitumor properties. For instance, research into benzothiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specifically:
- Case Study: A derivative of benzothiazole was tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating effective cytotoxicity .
Antimicrobial Properties
Compounds containing benzothiazole rings have been noted for their antimicrobial activities. This is particularly relevant in the context of increasing antibiotic resistance.
- Research Findings: A study highlighted that benzothiazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
There is emerging evidence suggesting that certain benzothiazole derivatives may offer neuroprotective benefits. These compounds could potentially be used in the treatment or prevention of neurodegenerative diseases.
- Example: A related compound was found to reduce oxidative stress in neuronal cells, which is a key factor in the pathogenesis of diseases like Alzheimer's and Parkinson's .
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signal Transduction Pathways: Research indicates that these compounds can alter pathways related to cell survival and apoptosis.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological evaluations are necessary to assess its effects on human health and environmental safety.
Case Study: Acute Toxicity Tests
In preclinical studies, acute toxicity tests have indicated a favorable safety profile for benzothiazole derivatives at therapeutic doses. Long-term studies are required to fully understand chronic effects and potential side effects .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies .
Comparison with Similar Compounds
Benzothiazole vs. Indene Derivatives
The target compound’s benzothiazol-2-ylidene core distinguishes it from indene-based analogs like N-(2,3-dihydro-1H-inden-2-yl)-4-chlorobenzamide (B6) .
Thiadiazole and Thiazole Derivatives
Compounds such as N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) and N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide feature thiadiazole or thiazole rings instead of benzothiazole. These heterocycles exhibit distinct electronic profiles: thiadiazoles are more electron-deficient, while benzothiazoles offer extended conjugation. The propargyl group in the target compound may introduce steric bulk absent in these analogs.
Substituent Effects
Halogen and Methoxy Groups
The chloro substituent in the target compound’s benzothiazole ring parallels B6 (4-Cl-benzamide) and N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . However, the 3,5-dimethoxybenzamide moiety combines electron-donating methoxy groups, contrasting with electron-withdrawing halogens in analogs like B5 (4-F) or B7 (4-Br) . This dual electronic profile may optimize interactions with hydrophobic and polar regions of biological targets.
Propargyl Group
The propargyl substituent at position 3 is unique to the target compound.
Comparative Data Table
Biological Activity
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article summarizes the research findings regarding its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for various pharmacological activities. Its structural components include:
- Benzothiazole Ring : A heterocyclic compound contributing to its biological activity.
- Dimethoxybenzamide Group : Enhances lipophilicity and may influence receptor interactions.
- Chloro and Propynyl Substituents : Potentially modulate the compound's reactivity and selectivity towards biological targets.
Research indicates that compounds with similar structures often interact with multiple biological pathways. The benzothiazole derivatives have been shown to exhibit:
- Antitumor Activity : Related compounds have demonstrated selective cytotoxicity against various cancer cell lines, including breast and ovarian cancers. The mechanism often involves apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Studies have reported that benzothiazole derivatives can exhibit antimicrobial properties against bacteria and fungi, potentially through inhibition of cell wall synthesis or disruption of membrane integrity.
- Anti-inflammatory Properties : Some derivatives have shown the ability to reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding SAR is crucial for optimizing the biological activity of benzothiazole derivatives:
- Substituents on the benzothiazole ring significantly influence potency and selectivity.
- Electron-withdrawing groups (like chloro) often enhance activity against specific cancer cell lines by stabilizing reactive intermediates.
- Modifications in the dimethoxybenzamide moiety can lead to increased lipophilicity, enhancing bioavailability.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against breast and ovarian cancer | |
| Antimicrobial | Inhibition of C. albicans and A. niger | |
| Anti-inflammatory | Reduced TNF-alpha and IL-1β levels |
Case Studies
- Antitumor Activity : A study evaluated a series of benzothiazole derivatives similar to our compound against various cancer cell lines. The lead compound exhibited nanomolar IC50 values against MCF7 (breast cancer) cells, indicating strong antitumor potential .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that certain modifications led to enhanced activity against pathogenic fungi, with minimal toxicity towards human cells .
- Inflammatory Response Modulation : A recent study highlighted the ability of thiazole derivatives to modulate inflammatory responses in glial cells subjected to excitotoxic stress. The compounds reduced cytokine production significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
